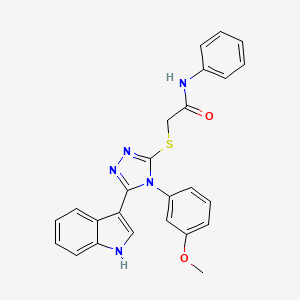

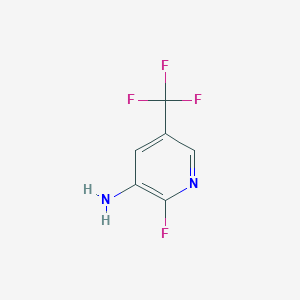

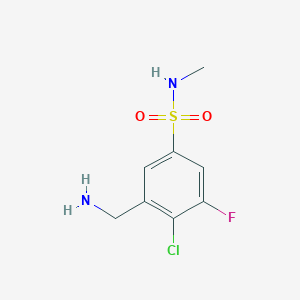

![molecular formula C13H18N2O5 B2426694 4-[氨基(乙氧基)亚甲基]-2-氰基-2-戊二烯二酸二乙酯 CAS No. 320420-20-0](/img/structure/B2426694.png)

4-[氨基(乙氧基)亚甲基]-2-氰基-2-戊二烯二酸二乙酯

货号 B2426694

CAS 编号:

320420-20-0

分子量: 282.296

InChI 键: OSYCMUAGYRWVHX-GLYMIEGHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl ethoxymethylenemalonate is used for the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines . It was initially used to monitor lysine decarboxylase activity and is useful in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) . It plays an important role in the Gould-Jacobs reaction to prepare quinolines .

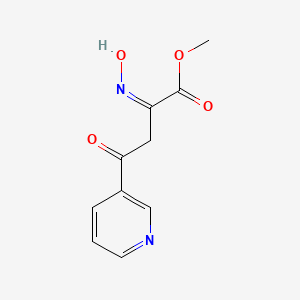

Molecular Structure Analysis

The molecular formula for Diethyl ethoxymethylenemalonate is C10H16O5 . Its molecular weight is 216.23 g/mol .Physical And Chemical Properties Analysis

Diethyl ethoxymethylenemalonate is miscible with chloroform, dichloromethane, and methanol, but immiscible with water . It has a melting point of -33°C, a density of 1.08, a boiling point of 136°C to 139°C (10mmHg), and a flash point of 144°C (291°F) .科学研究应用

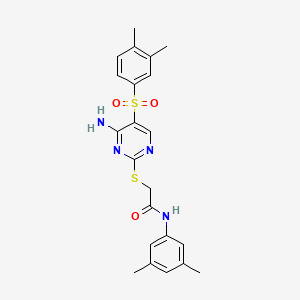

- Diethyl ethoxymethylenemalonate serves as a precursor for synthesizing pyrimidinones. These heterocyclic compounds find applications in pharmaceuticals, agrochemicals, and materials science. Researchers use DEEMM to introduce the ethoxymethylene group into pyrimidine rings, leading to diverse derivatives with potential biological activities .

- By reacting DEEMM with appropriate reagents, scientists can access thiazolopyrimidines. These compounds exhibit interesting pharmacological properties, including antiviral, antibacterial, and anticancer effects. Thiazolopyrimidines are studied for their potential as drug candidates .

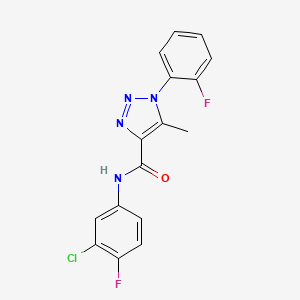

- DEEMM participates in the synthesis of triazolo[1,5-a]pyrimidines. These fused heterocycles have diverse biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as therapeutic agents .

- DEEMM contributes to the construction of pyrimido[2,1-b]benzothiazoles. These compounds exhibit interesting photophysical properties and are investigated for applications in organic electronics, sensors, and luminescent materials .

- DEEMM can be transformed into ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives. These compounds are of interest due to their potential as intermediates in the synthesis of bioactive molecules or as building blocks for complex organic structures .

- Initially, DEEMM was used to monitor lysine decarboxylase activity. However, it also finds utility in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) .

Pyrimidinone Synthesis

Thiazolopyrimidine Derivatives

Triazolo[1,5-a]pyrimidines

Pyrimido[2,1-b]benzothiazoles

Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives

Amino Acid Determination by HPLC

安全和危害

属性

IUPAC Name |

diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYCMUAGYRWVHX-GLYMIEGHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2426611.png)

![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)

![2-cyano-N-{4-[2-(dimethylamino)acetamido]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2426621.png)